Metformin, a biguanide derivative, has been a cornerstone in the management of type 2 diabetes for several decades. Its efficacy, safety profile, and cost-effectiveness have established it as the first-line therapy for this condition. Beyond its antihyperglycemic properties, metformin has garnered attention for its potential applications in other fields, such as oncology and cardiovascular diseases. Despite its widespread use, the precise mechanisms by which metformin exerts its therapeutic effects are not fully understood and continue to be the subject of extensive research12468.
The primary action of metformin is the reduction of hepatic glucose production, mainly through a mild and transient inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in hepatic energy status and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis14. Although the activation of AMPK by metformin is well-documented, it may not fully account for all the drug's actions. Metformin has been shown to exert effects through both AMPK-dependent and AMPK-independent pathways68.
At the cellular level, metformin inhibits hepatic gluconeogenesis and enhances glucose uptake in peripheral tissues. The drug's antigluconeogenic action is attributed to the defective cAMP and protein kinase A signaling in response to glucagon, due to the inhibition of mitochondrial complex I12. Additionally, metformin has been reported to alter cellular redox balance, suggesting a redox-dependent mechanism of action2. The drug also suppresses the expression of lipogenic enzymes and transcription factors such as SREBP-1, which are involved in lipid metabolism3.
Recent studies have also highlighted the importance of the gut in metformin's glucose-lowering effect, with evidence suggesting that some of metformin's actions are mediated through alterations in gut microbiota and the increase in intestinal glucose utilization6.
Diabetes MellitusMetformin's primary application is in the management of type 2 diabetes, where it effectively lowers blood glucose levels and improves insulin sensitivity. It is particularly beneficial in reducing hepatic glucose production and increasing peripheral glucose uptake, which are key disturbances in type 2 diabetes123468.
Cardiovascular DiseasesMetformin has shown potential benefits in cardiovascular diseases, possibly due to its effects on lipid metabolism and endothelial function. For instance, metformin has been observed to relax rat thoracic aorta through mechanisms involving nitric oxide, AMPK, potassium channels, and protein kinase C (PKC)9.
OncologyThere is growing evidence that metformin may exert antitumoral effects. In vitro and in vivo studies have demonstrated that metformin can inhibit cancer cell proliferation, potentially through a decrease in cyclin D1 levels and modulation of the AMPK pathway. These findings suggest that metformin could be used as an adjuvant treatment in cancer therapy10.
Polycystic Ovary Syndrome (PCOS) and Fatty LiverMetformin has been reported to restore ovarian function in PCOS and reduce fatty liver. These effects are likely related to its action on lipid metabolism and glucose homeostasis4.
Emerging Therapeutic AreasEmerging research suggests that metformin could have applications in gestational diabetes, prevention in pre-diabetic populations, and as an adjunct therapy for various other conditions. Pharmacogenetic studies are also exploring how genetic variations may influence individual responses to metformin, paving the way for personalized medicine approaches4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7